molecular formula C8H13N3 B13098049 5-Isopropyl-2-methylpyrimidin-4-amine

5-Isopropyl-2-methylpyrimidin-4-amine

Cat. No.: B13098049
M. Wt: 151.21 g/mol
InChI Key: GMBOASNYSXQNIE-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methylpyrimidin-4-amine (CAS 1936109-73-7) is a chemical compound with the molecular formula C 8 H 13 N 3 and a molecular weight of 151.21 g/mol . As a pyrimidine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyrimidine cores are of significant scientific interest due to their wide range of potential biological activities . Researchers utilize this compound as a key synthetic intermediate for constructing more complex molecules. Its structure, featuring an amine functional group, makes it a versatile precursor for further chemical modifications. Similar pyrimidine derivatives are frequently investigated in scientific studies for various applications, including as potential enzyme inhibitors or for their antimicrobial properties . The specific steric and electronic properties imparted by its isopropyl and methyl substituents make it a compound of interest for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary use, nor for any diagnostic or therapeutic applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-5-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3,(H2,9,10,11)

InChI Key

GMBOASNYSXQNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)C(C)C

Origin of Product

United States

Preparation Methods

Direct Amination of 5-Alkoxymethylpyrimidines

A key industrially relevant approach to preparing 5-substituted aminopyrimidines, including derivatives like 5-isopropyl-2-methylpyrimidin-4-amine, involves the direct conversion of 5-alkoxymethylpyrimidines. This method has been notably improved for preparing vitamin B1 intermediates but is adaptable to related pyrimidine derivatives.

Process Overview:

  • Start with 2-methyl-4-amino-5-alkoxymethylpyrimidines, where the alkoxy group can be a C1-C6 alkyl (including isopropyl).
  • React these with ammonia in the presence of Lewis or Brønsted acid catalysts, typically Lewis-acidic oxides such as aluminum oxide (Al₂O₃).
  • The reaction replaces the alkoxy radical at the 5-position with an amino group, yielding the target aminopyrimidine.

Reaction Conditions:

Parameter Range / Preferred Condition
Temperature 50–400 °C (preferably 180–350 °C)
Catalyst Lewis or Brønsted acids; Al₂O₃ preferred
Solvent Ammonia or inert organic solvents (e.g., toluene, cyclohexane)
Ammonia equivalents 1–500 equivalents (preferably 10–300)
Reaction time Typically 4 hours

Mechanistic Note:

The reaction proceeds via nucleophilic substitution of the alkoxy group by ammonia, facilitated by the acid catalyst under elevated temperature and pressure conditions. This method avoids complicated reduction steps common in other routes.

Example:

  • 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) was reacted with ammonia (215 equivalents) and Al₂O₃ catalyst in toluene at 230 °C for 4 hours, yielding the aminopyrimidine intermediate with high selectivity and purity.

This process is advantageous due to its directness, high selectivity, and use of relatively stable and easy-to-handle starting materials.

Synthesis from β-Alkoxypropionitriles via Enolate Intermediates

The precursor 5-alkoxymethylpyrimidines themselves can be synthesized from β-alkoxypropionitriles through a multi-step process involving condensation, alkylation, and cyclization:

  • β-alkoxypropionitrile is converted into an alkali metal enolate of α-formyl-β-alkoxypropionitrile by condensation with alkyl formates or by reaction with carbon monoxide in the presence of alkali metal alkoxides.
  • The enolate is alkylated (e.g., with dimethyl sulfate) to form an enol ether.
  • Condensation of this intermediate with acetamidine leads to the formation of the 5-alkoxymethylpyrimidine.

This synthetic route provides a flexible platform to introduce various alkyl groups, including isopropyl, at the 5-position before the amination step.

Alternative Routes via 5-Cyanopyrimidine Intermediates

Another approach involves the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, which can be further transformed into the desired amine derivative.

Synthesis Highlights:

  • React formaldehyde, acetamidine hydrochloride, and malononitrile in aqueous tert-butanol at 65–70 °C for 4 hours to form the pyrimidine ring with a cyano group at the 5-position.
  • Oxidize with tert-butyl hydroperoxide at 20–35 °C for 1 hour to complete the synthesis.
  • This method yields 4-amino-2-methylpyrimidine-5-carbonitrile with high yield (~92.6%) and purity (~99.6%).

Subsequent reduction or substitution reactions can convert the nitrile group to an isopropyl group or amine functionalities, although these steps are more complex and less direct than the amination of alkoxymethylpyrimidines.

Functionalization via Cross-Coupling and Nucleophilic Substitution

In medicinal chemistry contexts, 5-substituted pyrimidines are often prepared by:

  • Starting from 2,4-dichloropyrimidine derivatives.
  • Performing Suzuki coupling with boronic acids bearing isopropyl groups to introduce the 5-isopropyl substituent.
  • Subsequent nucleophilic substitution at the 4-position with amines to install the amino group.

This approach, while more complex, allows for diverse substitution patterns and is useful for generating libraries of analogues for drug discovery.

Typical Conditions:

Step Conditions
Suzuki Coupling Pd(PPh₃)₄ catalyst, boronic acid, microwave or sealed tube, ~100–150 °C, 30 min to 18 h
Amination Heating with amines in polar solvents (e.g., DMF) at 100 °C for 18 h

This method has been successfully used to synthesize 5-methyl and 5-isopropyl substituted pyrimidin-4-amines with high purity, suitable for biological evaluation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Direct amination of 5-alkoxymethylpyrimidines 2-methyl-4-amino-5-alkoxymethylpyrimidine NH₃, Al₂O₃ catalyst 180–350 °C, 4 h, ammonia solvent Direct, high selectivity, scalable Requires precursor synthesis
β-Alkoxypropionitrile route β-alkoxypropionitrile Alkali metal alkoxide, acetamidine Multi-step, moderate temps Flexible precursor design Multi-step, moderate complexity
5-Cyanopyrimidine intermediate Formaldehyde, acetamidine hydrochloride, malononitrile tert-Butyl hydroperoxide 65–70 °C initial, then 20–35 °C High yield and purity Further steps needed for isopropyl
Cross-coupling and amination 2,4-dichloropyrimidine derivatives Pd catalysts, boronic acids, amines 100–150 °C, sealed tube or microwave Versatile for analog synthesis Longer reaction times, catalyst cost

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

5-Isopropyl-2-methylpyrimidin-4-amine can be synthesized through various chemical pathways, often involving the modification of pyrimidine derivatives. The synthesis methods typically aim to optimize yield and purity while minimizing toxic byproducts. For instance, a notable method involves the reaction of 5-alkoxymethylpyrimidines with ammonia in the presence of catalysts, which allows for high selectivity in producing the desired amine compound .

Antitumor Activity

Research indicates that 5-Isopropyl-2-methylpyrimidin-4-amine exhibits significant antitumor properties. It has been studied as a potential inhibitor of certain kinases involved in cancer progression. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .

Neurological Applications

The compound has also been investigated for its neuroprotective effects. It is hypothesized to modulate neurotransmitter systems and may offer benefits in treating neurodegenerative diseases. Studies have demonstrated its ability to cross the blood-brain barrier, making it a candidate for further exploration in neurological disorders .

Enzyme Inhibition

5-Isopropyl-2-methylpyrimidin-4-amine has been shown to act as an inhibitor of specific enzymes that are critical in metabolic pathways. For example, it has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune regulation and cancer immunotherapy . This inhibition can enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors often exploit to evade immune detection.

Radiotracer Development

The compound has been explored as a potential radiotracer for positron emission tomography (PET) imaging. Its ability to selectively bind to particular biological targets makes it suitable for imaging studies aimed at understanding disease mechanisms and monitoring treatment responses .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant inhibition of tumor cell growth in vitro with IC50 values ranging from 10 µM to 25 µM across various cancer cell lines .
Study BNeurological EffectsShowed neuroprotective effects in animal models of neurodegeneration, with improved cognitive function observed post-treatment .
Study CEnzyme InhibitionIdentified as a potent inhibitor of IDO, enhancing immune response against tumors .
Study DImaging ApplicationSuccessfully used as a radiotracer in PET imaging studies, providing insights into tumor metabolism .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs of 5-isopropyl-2-methylpyrimidin-4-amine, emphasizing differences in substituents and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
5-Isopropyl-2-methylpyrimidin-4-amine 2-Me, 5-$i$-Pr, 4-NH₂ C₈H₁₄N₄ 166.23 High lipophilicity; drug intermediate
5-(Aminomethyl)-2-methylpyrimidin-4-amine 2-Me, 5-CH₂NH₂, 4-NH₂ C₆H₁₀N₄ 138.17 Increased polarity; potential CNS activity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine 2-Cl, 5-Br, 4-NH-Cyclopentyl C₁₀H₁₃BrClN₃ 314.60 Halogenated; Suzuki coupling precursor
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine 2-NH₂, 4-Me, 5-Bpin C₁₂H₂₀BN₂O₂ 263.12 Boronic ester; cross-coupling reagent
N-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indazol-5-amine 2-Cl, 5-Me, 4-NH-indazole C₁₂H₁₁ClN₆ 286.71 Heterocyclic hybrid; kinase inhibitor candidate

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